- Alkylsulfinyl-substituted thiazolide compounds for the treatment of hepatitis viruses, United States, , ,

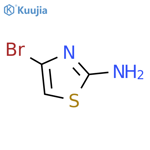

Cas no 944804-88-0 (tert-butyl N-(4-bromothiazol-2-yl)carbamate)

944804-88-0 structure

商品名:tert-butyl N-(4-bromothiazol-2-yl)carbamate

CAS番号:944804-88-0

MF:C8H11BrN2O2S

メガワット:279.154139757156

MDL:MFCD11111844

CID:796746

PubChem ID:45117837

tert-butyl N-(4-bromothiazol-2-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 4-bromothiazol-2-ylcarbamate

- Carbamic acid, N-(4-bromo-2-thiazolyl)-, 1,1-dimethylethylester

- tert-butyl (4-bromo-1,3-thiazol-2-yl)carbamate

- tert-butyl (4-bromothiazol-2-yl)carbamate

- tert-butyl N-(4-bromo-1,3-thiazol-2-yl)carbamate

- QC-6441

- t-Butyl 4-bromothiazol-2-ylcarbamate

- Carbamic acid, N-(4-bromo-2-thiazolyl)-, 1,1-dimethylethyl ester

- (4-Bromo-thiazol-2-yl)-carbamic acid tert-butyl ester

- 2-(Boc-amino)-4-bromothiazole

- CM10833

- FCH1402824

- SY045933

- AX8158298

- AB0027805

- ST24031809

- W9687

- C2015

- ter

- 1,1-Dimethylethyl N-(4-bromo-2-thiazolyl)carbamate (ACI)

- tert-butyl N-(4-bromothiazol-2-yl)carbamate

- DTXSID00668689

- 944804-88-0

- SB40144

- A859403

- SCHEMBL1744171

- AKOS015834976

- MFCD11111844

- FT-0646750

- GS-4198

- AMY28982

- Carbamic acid,N-(4-bromo-2-thiazolyl)-,1,1-dimethylethylester

- CS-M3527

- Tert-Butyl4-Bromothiazol-2-Ylcarbamate

-

- MDL: MFCD11111844

- インチ: 1S/C8H11BrN2O2S/c1-8(2,3)13-7(12)11-6-10-5(9)4-14-6/h4H,1-3H3,(H,10,11,12)

- InChIKey: OVRIFGLINJVMLO-UHFFFAOYSA-N

- ほほえんだ: BrC1=CSC(=N1)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 277.97200

- どういたいしつりょう: 277.972

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 220

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 79.5

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.574±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: No data available

- ふってん: No data available

- フラッシュポイント: No data available

- 屈折率: 1.595

- ようかいど: 極微溶性(0.27 g/l)(25ºC)、

- PSA: 79.46000

- LogP: 3.32560

- じょうきあつ: No data available

tert-butyl N-(4-bromothiazol-2-yl)carbamate セキュリティ情報

- シグナルワード:warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Inert atmosphere,2-8°C

tert-butyl N-(4-bromothiazol-2-yl)carbamate 税関データ

- 税関コード:2934100090

- 税関データ:

中国税関コード:

2934100090概要:

2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%

tert-butyl N-(4-bromothiazol-2-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFC50-5G |

tert-butyl N-(4-bromothiazol-2-yl)carbamate |

944804-88-0 | 97% | 5g |

¥ 2,376.00 | 2023-04-12 | |

| Chemenu | CM189720-5g |

tert-Butyl 4-bromothiazol-2-ylcarbamate |

944804-88-0 | 95% | 5g |

$458 | 2021-08-05 | |

| eNovation Chemicals LLC | Y1125265-25g |

(4-Bromo-thiazol-2-yl)-carbamic acid tert-butyl ester |

944804-88-0 | 95% | 25g |

$1340 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1125265-1g |

(4-Bromo-thiazol-2-yl)-carbamic acid tert-butyl ester |

944804-88-0 | 95% | 1g |

$150 | 2024-07-28 | |

| abcr | AB436739-250 mg |

tert-Butyl 4-bromothiazol-2-ylcarbamate, 95%; . |

944804-88-0 | 95% | 250MG |

€95.30 | 2023-07-18 | |

| ChemScence | CS-M3527-10g |

tert-Butyl (4-bromothiazol-2-yl)carbamate |

944804-88-0 | 99.40% | 10g |

$712.0 | 2022-04-26 | |

| Chemenu | CM189720-1g |

tert-Butyl 4-bromothiazol-2-ylcarbamate |

944804-88-0 | 95% | 1g |

$173 | 2021-08-05 | |

| ChemScence | CS-M3527-100mg |

tert-Butyl (4-bromothiazol-2-yl)carbamate |

944804-88-0 | 99.40% | 100mg |

$19.0 | 2022-04-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T13390-1g |

tert-Butyl (4-bromothiazol-2-yl)carbamate |

944804-88-0 | 95% | 1g |

¥192.0 | 2023-09-06 | |

| eNovation Chemicals LLC | Y1006991-10G |

tert-butyl N-(4-bromothiazol-2-yl)carbamate |

944804-88-0 | 97% | 10g |

$295 | 2024-07-21 |

tert-butyl N-(4-bromothiazol-2-yl)carbamate 合成方法

Synthetic Routes 1

はんのうじょうけん

1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; 5 min, 10 °C; 10 °C → 0 °C

1.2 Solvents: Tetrahydrofuran ; 16 min, 0.9 - 7 °C; 15 min

1.3 Reagents: Water ; 5 min

1.2 Solvents: Tetrahydrofuran ; 16 min, 0.9 - 7 °C; 15 min

1.3 Reagents: Water ; 5 min

リファレンス

Synthetic Routes 2

はんのうじょうけん

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 2 h, 0 °C

1.2 Reagents: Water ; 0 °C; 30 min, 0 °C

1.2 Reagents: Water ; 0 °C; 30 min, 0 °C

リファレンス

- Thiazole-aminopyridine derivatives as cyclin-dependent kinase CDK9 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,

Synthetic Routes 3

はんのうじょうけん

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 16 min, 0.9 - 7 °C; 15 min, 0.9 - 7 °C

1.2 Solvents: Water ; 5 min

1.2 Solvents: Water ; 5 min

リファレンス

- Preparation of thiazolylbenzamide derivatives for use as antiviral hepatitis agents, United States, , ,

Synthetic Routes 4

はんのうじょうけん

1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 24 h, 25 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

リファレンス

- Preparation of substituted thiazolyl cyanopropanamides as inhibitors of nucleases useful in treatment and prophylaxis of diseases, World Intellectual Property Organization, , ,

Synthetic Routes 5

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; rt; overnight, 60 °C

リファレンス

- Preparation of aminoheteroaryl compounds and uses thereof, World Intellectual Property Organization, , ,

Synthetic Routes 6

はんのうじょうけん

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

リファレンス

- Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor, European Journal of Medicinal Chemistry, 2018, 158, 896-916

Synthetic Routes 7

はんのうじょうけん

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 0 °C; 15 min, 0 °C

1.2 Reagents: Water ; 0 °C; 12 h, 0 °C → rt

1.2 Reagents: Water ; 0 °C; 12 h, 0 °C → rt

リファレンス

- Thiazole compounds as protein kinase B inhibitors and their preparation, pharmaceutical compositions and use in the treatment of PKB-mediated diseases, World Intellectual Property Organization, , ,

Synthetic Routes 8

はんのうじょうけん

1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0 °C; 30 min, 0 °C

1.2 Solvents: Water

1.2 Solvents: Water

リファレンス

- Structure-activity relationship studies in substituted sulfamoyl benzamidothiazoles that prolong NF-κB activation, Bioorganic & Medicinal Chemistry, 2021, 43,

Synthetic Routes 9

はんのうじょうけん

1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; cooled; 5 min, cooled

1.2 Solvents: Tetrahydrofuran ; cooled; 30 min, cooled

1.3 Reagents: Water

1.2 Solvents: Tetrahydrofuran ; cooled; 30 min, cooled

1.3 Reagents: Water

リファレンス

- Generation of vaccine adjuvants useful for inducing an immune response with vaccines targeting microbes, such as influenza virus, and cancer, World Intellectual Property Organization, , ,

Synthetic Routes 10

はんのうじょうけん

1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 24 h, 85 °C

リファレンス

- Preparation of galactosides inhibitor of galectins, World Intellectual Property Organization, , ,

Synthetic Routes 11

はんのうじょうけん

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 15 min, 0 °C

1.2 Solvents: Water ; 0 °C → rt; 12 h, rt

1.2 Solvents: Water ; 0 °C → rt; 12 h, rt

リファレンス

- Fluoroisoquinoline substituted thiazole compounds as protein kinase B inhibitors and their preparation, pharmaceutical compositions and use in the treatment of PKB-mediated diseases, World Intellectual Property Organization, , ,

Synthetic Routes 12

はんのうじょうけん

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 24 h, 25 °C

リファレンス

- Preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles, Journal of Organic Chemistry, 2018, 83(24), 15380-15405

tert-butyl N-(4-bromothiazol-2-yl)carbamate Raw materials

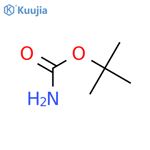

- tert-Butyl carbamate

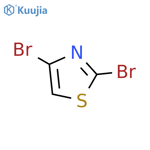

- 2,4-Dibromothiazole

- N-Boc-2-Amino-5-bromothiazole

- Di-tert-butyl dicarbonate

- 4-Bromo-2-thiazolamine

tert-butyl N-(4-bromothiazol-2-yl)carbamate Preparation Products

tert-butyl N-(4-bromothiazol-2-yl)carbamate 関連文献

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860

944804-88-0 (tert-butyl N-(4-bromothiazol-2-yl)carbamate) 関連製品

- 302912-24-9(4-chloro-2-isocyanato-1-nitrobenzene)

- 204276-25-5(Cyclopropanemethanol, 1-ethyl-α-methyl-)

- 1805254-49-2(Ethyl 3-(difluoromethyl)-2-hydroxy-4-nitropyridine-5-acetate)

- 1806692-98-7(Ethyl 5-(1-chloro-2-oxopropyl)-2-fluorobenzoate)

- 2034428-94-7(4-[1-[3-[4-chloro-3-(trifluoromethyl)phenyl]propanoyl]pyrrolidin-3-yl]oxy-1,6-dimethylpyridin-2-one)

- 1695256-44-0(2-{(tert-butoxy)carbonylamino}-5-(2-methoxyethoxy)pentanoic acid)

- 923201-97-2(N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide)

- 2137143-24-7((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{pyrazolo1,5-apyridin-3-yl}propanoic acid)

- 3715-41-1(H-Gly-Tyr-NH2·HCl)

- 857493-98-2(2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-3-(propan-2-yloxy)propylacetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:944804-88-0)tert-butyl N-(4-bromothiazol-2-yl)carbamate

清らかである:99%

はかる:25g

価格 ($):584.0